molecular formula C10H12N2O4 B3053045 Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- CAS No. 50508-31-1

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-

Cat. No. B3053045
CAS RN: 50508-31-1
M. Wt: 224.21 g/mol
InChI Key: RGQBMVIHEOYOLU-UHFFFAOYSA-N
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Description

“Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-” is a chemical compound with the molecular formula C10H12N2O4 . It is also known as N,N-Dimethyl-2-(4-nitro-phenyl)-2-(4-nitro-phenyl)-acetamide .


Molecular Structure Analysis

The molecular structure of “Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-” can be represented by the InChI string: InChI=1S/C16H15N3O5/c1-17(2)16(20)15(11-3-7-13(8-4-11)18(21)22)12-5-9-14(10-6-12)19(23)24/h3-10,15H,1-2H3 .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Synthesized derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited promising anticancer, anti-inflammatory, and analgesic activities. These findings suggest potential therapeutic applications in cancer, inflammation, and pain management (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Characterization of Metallophthalocyanines

  • A study on the synthesis of new metallophthalocyanines with four phenoxyacetamide units, including N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, revealed increased solubility and potential applications in materials science, particularly in the development of novel phthalocyanine-based compounds (Ağırtaş & İzgi, 2009).

Bioactive Nitrosylated and Nitrated Derivatives

  • Research on nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers identified new bioactive compounds with potential applications in plant and microbial biology. This includes the study of detoxification processes in various microorganisms and plants (Girel et al., 2022).

Synthesis and Pharmacological Evaluation of Oxadiazole Derivatives

  • Novel 1,3,4-oxadiazole derivatives, including 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide, were synthesized and evaluated as potential inhibitors of Collapsin response mediator protein 1 (CRMP 1) in lung cancer treatment (Panchal, Rajput, & Patel, 2020).

Catalytic Hydrogenation in Dye Production

  • A novel Pd/C catalyst was used in the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This represents a greener synthesis approach in the dye industry (Zhang Qun-feng, 2008).

Chemoselective Acetylation in Drug Synthesis

  • The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, was studied for its application in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

properties

IUPAC Name

N,N-dimethyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQBMVIHEOYOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404253
Record name Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50508-31-1
Record name Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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